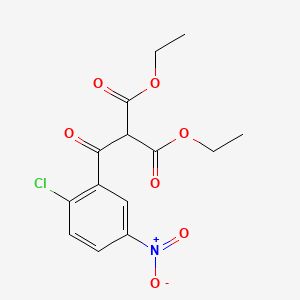
Diethyl (2-chloro-5-nitrobenzoyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-chloro-5-nitrobenzoyl)malonate is an organic compound with the molecular formula C14H14ClNO7 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 2-chloro-5-nitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-chloro-5-nitrobenzoyl)malonate typically involves the reaction of diethyl malonate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Diethyl malonate+2-chloro-5-nitrobenzoyl chloride→Diethyl (2-chloro-5-nitrobenzoyl)malonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-chloro-5-nitrobenzoyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides or thioesters.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The major products are diethyl malonate and the corresponding carboxylic acids.
Applications De Recherche Scientifique
Diethyl (2-chloro-5-nitrobenzoyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Diethyl (2-chloro-5-nitrobenzoyl)malonate depends on the specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The nitro group can also participate in redox reactions, where it is reduced to an amino group. The ester groups can undergo hydrolysis to form carboxylic acids, which can further react with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 2-chloro-5-nitrobenzoyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.
Uniqueness
Diethyl (2-chloro-5-nitrobenzoyl)malonate is unique due to the presence of the 2-chloro-5-nitrobenzoyl group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
94088-68-3 |
|---|---|
Formule moléculaire |
C14H14ClNO7 |
Poids moléculaire |
343.71 g/mol |
Nom IUPAC |
diethyl 2-(2-chloro-5-nitrobenzoyl)propanedioate |
InChI |
InChI=1S/C14H14ClNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-7-8(16(20)21)5-6-10(9)15/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
DGWXMMOJNMGHRO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


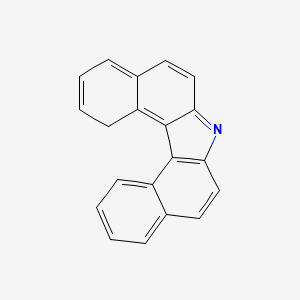
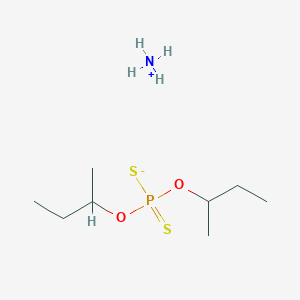
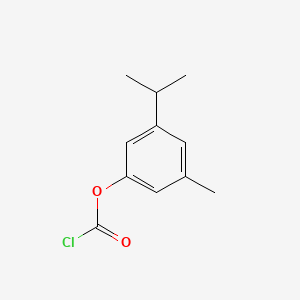
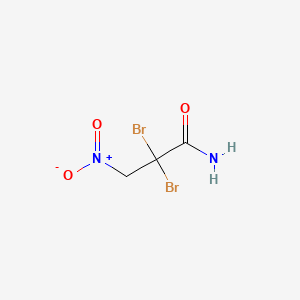
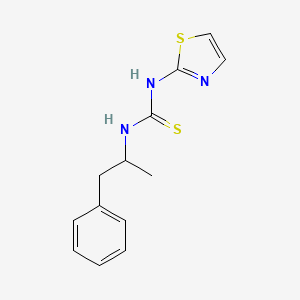
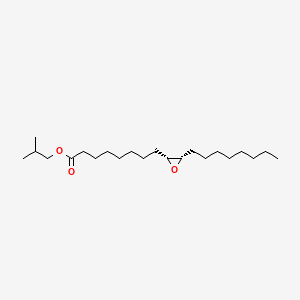
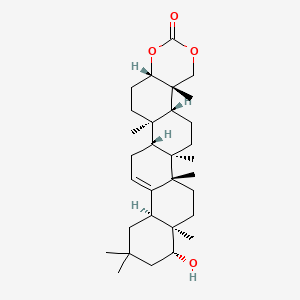
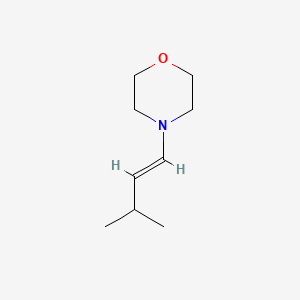
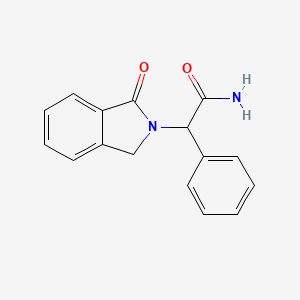

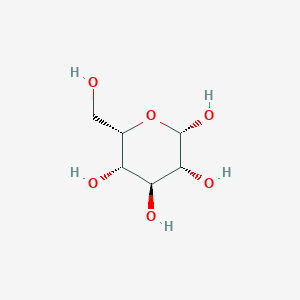
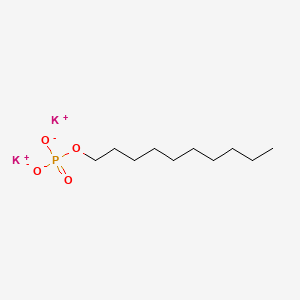
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)

